molecular formula C14H10BrF2NO B5807224 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide

2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B5807224
M. Wt: 326.14 g/mol
InChI Key: ANONJWKIOJVRRG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a difluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl and difluorophenyl groups contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
  • (4-Bromophenyl)-(3,4-difluorophenyl)methanol
  • 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene

Comparison: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide is unique due to its specific combination of bromophenyl and difluorophenyl groups attached to an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANONJWKIOJVRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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